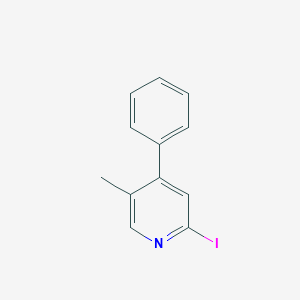
2-Iodo-5-methyl-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-methyl-4-phenylpyridine is an organic compound belonging to the pyridine family It features a pyridine ring substituted with iodine at the second position, a methyl group at the fifth position, and a phenyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-phenylpyridine typically involves the iodination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methyl-4-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the context of drug discovery.
Wirkmechanismus
The mechanism by which 2-Iodo-5-methyl-4-phenylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-4-methylpyridine
- 2-Iodo-5-phenylpyridine
- 4-Methyl-2-phenylpyridine
Comparison: 2-Iodo-5-methyl-4-phenylpyridine is unique due to the simultaneous presence of iodine, methyl, and phenyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations .
Eigenschaften
Molekularformel |
C12H10IN |
|---|---|
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
2-iodo-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10IN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
YFEVMUUYYYBIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


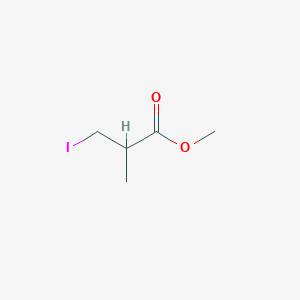
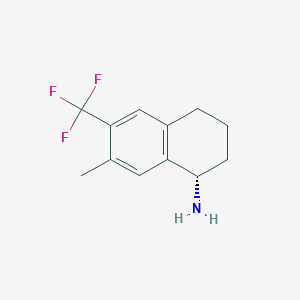
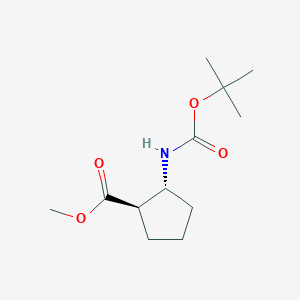
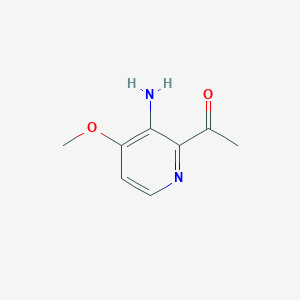

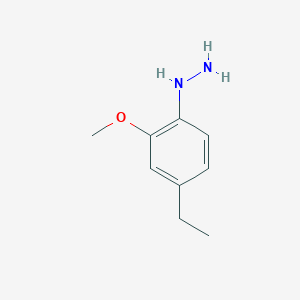
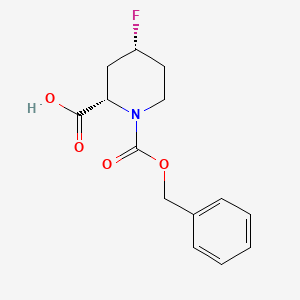

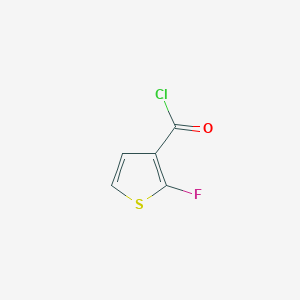
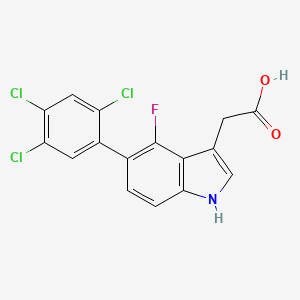
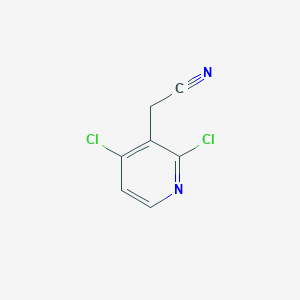
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)

![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
